molecular formula C10H22O B3024150 4-Propylheptan-1-ol CAS No. 2768-17-4

4-Propylheptan-1-ol

Cat. No. B3024150
CAS RN: 2768-17-4
M. Wt: 158.28 g/mol
InChI Key: FBLFIHQPSPSEIA-UHFFFAOYSA-N
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Description

4-Propylheptan-1-ol is a chemical compound with the molecular formula C10H22O . It is also known as 2-Propylheptanol . It is a colorless, waxy solid .


Synthesis Analysis

2-Propylheptanol is an oxo alcohol, meaning that it is produced from the hydroformylation (also known as “oxo synthesis”) of C4 alkenes followed by hydrogenation of the resulting aldehyde . It can also be prepared by a production route that is similar to that for 2-ethylhexanol: Synthesis of 2-propylheptanol from pentanal via an aldol reaction followed by catalytic hydrogenation .


Molecular Structure Analysis

The molecular structure of 4-Propylheptan-1-ol is represented by the InChI Code: 1S/C10H22O/c1-3-6-10(7-4-2)8-5-9-11/h10-11H,3-9H2,1-2H3 . The molecular weight of this compound is 158.28 .


Physical And Chemical Properties Analysis

4-Propylheptan-1-ol has a molecular weight of 158.28 . It is a liquid at room temperature . The density of 4-Propylheptan-1-ol is 0.828g/cm3 . It has a boiling point of 191ºC at 760mmHg .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of β-Methyl Substituted Secondary Alcohols : The synthesis of 4-methylheptan-3-ol demonstrates the application of similar alcohols in organic synthesis. Key steps include reduction and resolution of isomers, relevant to the synthesis of 4-Propylheptan-1-ol derivatives (Ruzicka et al., 1999).

  • Pheromone Synthesis in Pest Management : 4-Methylheptan-3-ol, a compound similar to 4-Propylheptan-1-ol, has been used in synthesizing insect pheromones, showcasing potential applications in sustainable pest management (Brenna et al., 2017).

Medicinal Chemistry

  • Cardioselectivity of Beta-Adrenoceptor Blocking Agents : Research on 1-(aralkylamino)-3-(aryloxy)propan-2-ols, which share a structural resemblance with 4-Propylheptan-1-ol, highlights its potential application in developing cardioselective medications (Rzeszotarski et al., 1983).

Organometallic Chemistry

  • Gold-Catalyzed Intramolecular Hydroalkoxylation of Allenes : The study of similar alcohols like 2,2-diphenylhepta-4,5-dien-1-ol in reactions catalyzed by gold compounds could guide applications of 4-Propylheptan-1-ol in organometallic synthesis (Brooner et al., 2016).

Polymer Science

  • Swelling of Crosslinked Polymer Networks in Linear Primary Alcohols : Studies on the swelling behavior of polymers in primary alcohols like heptan-1-ol can provide insights into the interactions of 4-Propylheptan-1-ol with polymer networks, relevant in material science applications (Bedjaoui et al., 2020).

Molecular Spectroscopy

  • Spectroscopic Analysis of Aliphatic Alcohols : Research comparing molecular refraction values of fluorinated and non-fluorinated alcohols, including heptan-1-ol, could guide spectroscopic studies of 4-Propylheptan-1-ol (Hetalo et al., 2020).

Environmental Science

  • Degradation of Organic Pollutants : The study of MnO2 materials in degrading 4-nitrophenol in water, using similar alcohols as solvents, can imply the role of 4-Propylheptan-1-ol in environmental pollutant degradation processes (Zhou et al., 2019).

Safety And Hazards

4-Propylheptan-1-ol is classified as a skin irritant (H315) and an eye irritant (H320). It is harmful if inhaled (H332) and may cause respiratory irritation (H335). It is also harmful to aquatic life with long-lasting effects (H412, H401) . Precautionary measures include wearing protective gloves, avoiding release to the environment, and washing thoroughly after handling .

properties

IUPAC Name

4-propylheptan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-3-6-10(7-4-2)8-5-9-11/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLFIHQPSPSEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315555
Record name 4-Propyl-1-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propylheptan-1-ol

CAS RN

2768-17-4
Record name 4-Propyl-1-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2768-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Propyl-1-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Heptanol, 4-propyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
小田顕通 - 2018 - ehime-u.repo.nii.ac.jp
Despite major advances in organic synthesis predominantly over the past hundred years or so, asymmetric synthesis of chiral organic compounds including the great majority of …
Number of citations: 3 ehime-u.repo.nii.ac.jp

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